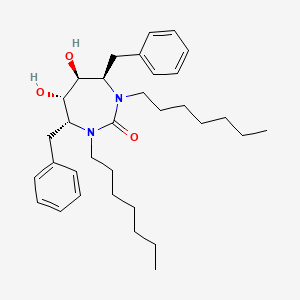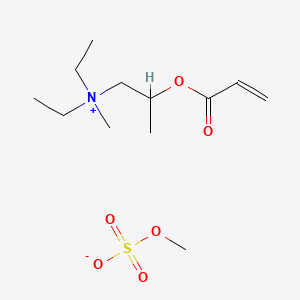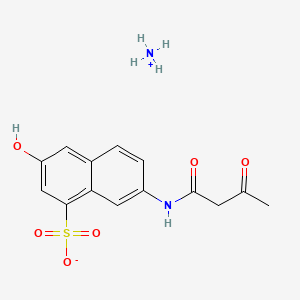
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulphonate group, a hydroxyphenoxy group, and a tert-butyl group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate typically involves the reaction of 3-(tert-butyl)-2-hydroxyphenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulphonate group can form ionic interactions with positively charged sites, while the hydroxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-(2-hydroxyphenoxy)propanesulphonate
- Sodium 3-(4-hydroxyphenoxy)propanesulphonate
- Sodium 3-(tert-butyl-4-hydroxyphenoxy)propanesulphonate
Uniqueness
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate is unique due to the presence of the tert-butyl group, which enhances its stability and hydrophobicity. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
93803-96-4 |
|---|---|
Fórmula molecular |
C13H19NaO5S |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
sodium;3-(3-tert-butyl-2-hydroxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C13H20O5S.Na/c1-13(2,3)10-6-4-7-11(12(10)14)18-8-5-9-19(15,16)17;/h4,6-7,14H,5,8-9H2,1-3H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
ZZBCRQJQLKNSIF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)OCCCS(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


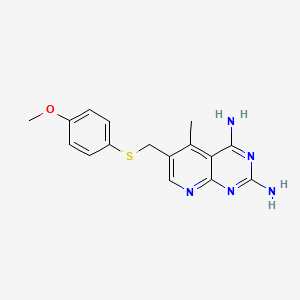
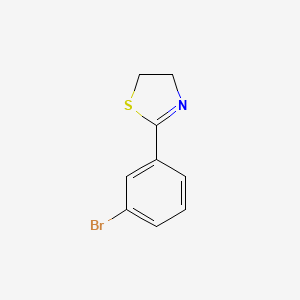

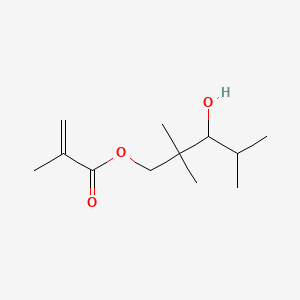
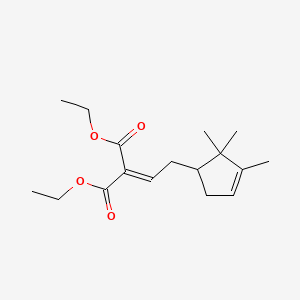

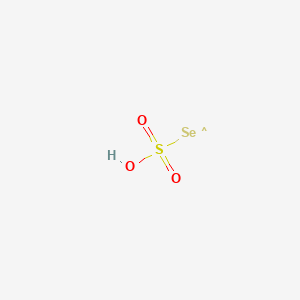
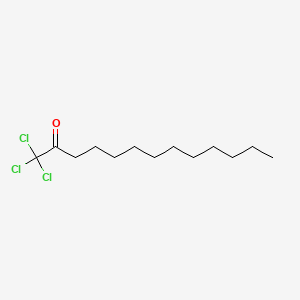
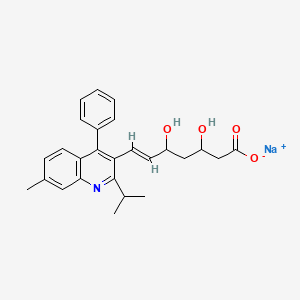
![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
